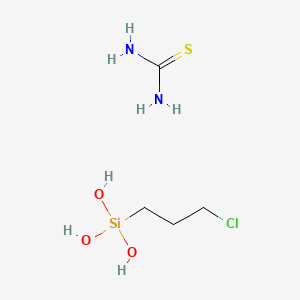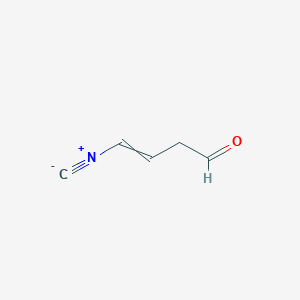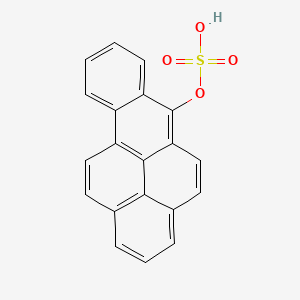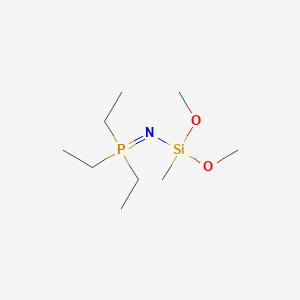
5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene is a complex organophosphorus compound. This compound is characterized by the presence of multiple functional groups, including an oxa (oxygen), aza (nitrogen), phospha (phosphorus), and sila (silicon) moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene typically involves multi-step organic synthesis techniques. The starting materials often include organophosphorus and organosilicon compounds, which are reacted under controlled conditions to form the desired product. Common reaction conditions include the use of inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of phosphorus and silicon.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus and silicon species.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides and siloxanes, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene is used as a precursor for the synthesis of other complex organophosphorus and organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential use as a therapeutic agent.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Studies focus on its ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
作用機序
The mechanism of action of 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
類似化合物との比較
Similar Compounds
Similar compounds to 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene include other organophosphorus and organosilicon compounds, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
64488-91-1 |
|---|---|
分子式 |
C9H24NO2PSi |
分子量 |
237.35 g/mol |
IUPAC名 |
[dimethoxy(methyl)silyl]imino-triethyl-λ5-phosphane |
InChI |
InChI=1S/C9H24NO2PSi/c1-7-13(8-2,9-3)10-14(6,11-4)12-5/h7-9H2,1-6H3 |
InChIキー |
WLZZWBYSIVMDJN-UHFFFAOYSA-N |
正規SMILES |
CCP(=N[Si](C)(OC)OC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



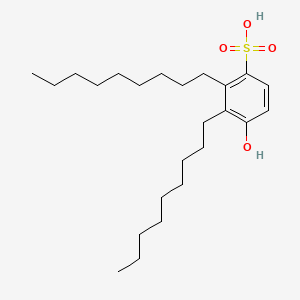
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
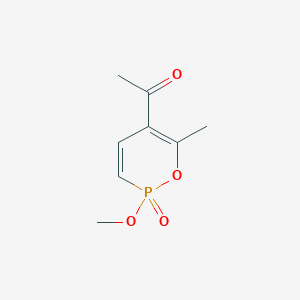
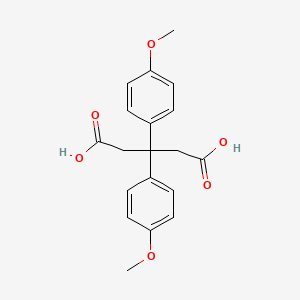
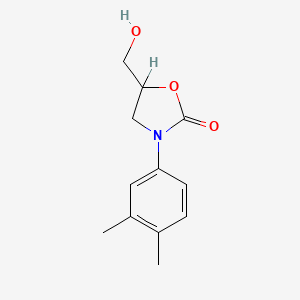
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)
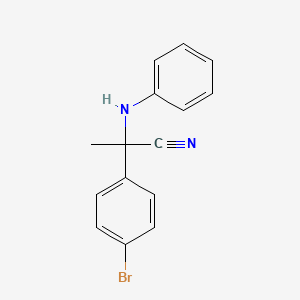
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
